3-(Bromomethyl)-2-oxa-6-azaspiro[4.5]decane

Catalog No.
S13705934
CAS No.
M.F
C9H16BrNO
M. Wt
234.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Bromomethyl)-2-oxa-6-azaspiro[4.5]decane

Product Name

3-(Bromomethyl)-2-oxa-6-azaspiro[4.5]decane

IUPAC Name

3-(bromomethyl)-2-oxa-6-azaspiro[4.5]decane

Molecular Formula

C9H16BrNO

Molecular Weight

234.13 g/mol

InChI

InChI=1S/C9H16BrNO/c10-6-8-5-9(7-12-8)3-1-2-4-11-9/h8,11H,1-7H2

InChI Key

FBOMEUPETPQIHR-UHFFFAOYSA-N

Canonical SMILES

C1CCNC2(C1)CC(OC2)CBr

3-(Bromomethyl)-2-oxa-6-azaspiro[4.5]decane is a chemical compound characterized by a complex spirocyclic structure that incorporates both nitrogen and oxygen heteroatoms. Its molecular formula is C9H16BrNOC_9H_{16}BrNO and it has a molecular weight of 234.13 g/mol. The compound features a spiro framework, which consists of two rings sharing a common carbon atom, contributing to its unique three-dimensional shape. This structure is significant as it can influence the compound's physical and chemical properties, including its reactivity and biological activity.

The reactivity of 3-(Bromomethyl)-2-oxa-6-azaspiro[4.5]decane can be attributed to the presence of the bromomethyl group, which can undergo nucleophilic substitution reactions. The bromine atom can be replaced by various nucleophiles, leading to the formation of new compounds. Additionally, the azaspiro framework allows for potential cyclization reactions and modifications at different positions on the molecule, which can further enhance its chemical versatility.

Research has indicated that compounds similar to 3-(Bromomethyl)-2-oxa-6-azaspiro[4.5]decane exhibit significant biological activities, particularly in relation to sigma receptors. Sigma receptors are implicated in various neurological processes, making these compounds potential candidates for drug development aimed at treating neurological disorders. Preliminary studies suggest that derivatives of this compound may have applications in neuropharmacology, although specific biological activity data for this compound itself remains limited.

The synthesis of 3-(Bromomethyl)-2-oxa-6-azaspiro[4.5]decane typically involves multi-step organic reactions starting from readily available precursors. A common approach includes:

  • Formation of the spirocyclic structure: This can be achieved through cyclization reactions involving azetidine or similar nitrogen-containing compounds.
  • Bromination: The introduction of the bromomethyl group can be performed using brominating agents such as N-bromosuccinimide or other halogenating reagents under controlled conditions.
  • Purification: The final product is usually purified through recrystallization or chromatography to obtain a high-purity compound suitable for further study.

3-(Bromomethyl)-2-oxa-6-azaspiro[4.5]decane holds potential applications in medicinal chemistry, particularly in the development of new therapeutic agents targeting sigma receptors or related pathways in neurobiology. Its unique structure may also make it useful in the synthesis of more complex organic molecules, serving as an intermediate in various

Interaction studies are crucial for understanding how 3-(Bromomethyl)-2-oxa-6-azaspiro[4.5]decane interacts with biological systems. Initial research suggests that compounds with similar structural features may modulate sigma receptor activity, influencing neurotransmitter release and neuronal excitability. Further studies using radioligand binding assays could elucidate the binding affinity and specificity of this compound towards sigma receptors and other relevant targets.

Several compounds share structural similarities with 3-(Bromomethyl)-2-oxa-6-azaspiro[4.5]decane, which may provide insight into its unique properties:

Compound NameCAS NumberNotable Features
1-Oxa-8-azaspiro[4.5]decane133382-42-0Contains an additional oxygen atom; used as an intermediate in synthesis .
8-Oxa-2-azaspiro[4.5]decane2060009-14-3Similar spirocyclic structure; potential biological activity .
1-Oxa-8-dioxa-spiro[5.5]undecaneNot specifiedFeatures two oxygen atoms; studied for sigma receptor interactions .

These compounds highlight the diversity within the spirocyclic family and underscore how variations in functional groups and heteroatoms can affect biological activity and chemical reactivity.

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

233.04153 g/mol

Monoisotopic Mass

233.04153 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-10

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